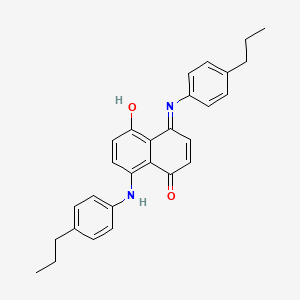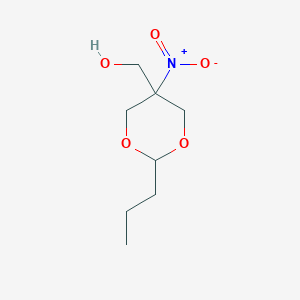
4,8-Bis(4-propylanilino)naphthalene-1,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Bis(4-propylanilino)naphthalene-1,5-dione is a chemical compound known for its unique structure and properties. It belongs to the class of naphthoquinones, which are characterized by a naphthalene ring system with quinone functionalities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Bis(4-propylanilino)naphthalene-1,5-dione typically involves the reaction of naphthalene-1,5-dione with 4-propylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and a suitable solvent. The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
4,8-Bis(4-propylanilino)naphthalene-1,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the quinone functionalities to hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the naphthalene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can introduce various functional groups onto the naphthalene ring .
Wissenschaftliche Forschungsanwendungen
4,8-Bis(4-propylanilino)naphthalene-1,5-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4,8-Bis(4-propylanilino)naphthalene-1,5-dione involves its interaction with specific molecular targets and pathways. The compound can interact with cellular components, leading to various biological effects. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, resulting in its observed biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,4-dione: A related compound with similar quinone functionalities.
4,4’-(Naphthalene-1,4-diyl)dianiline: Another compound with a naphthalene core and aniline substituents.
Uniqueness
4,8-Bis(4-propylanilino)naphthalene-1,5-dione is unique due to its specific substitution pattern and the presence of propyl groups on the aniline moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
| 91023-90-4 | |
Molekularformel |
C28H28N2O2 |
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
5-hydroxy-8-(4-propylanilino)-4-(4-propylphenyl)iminonaphthalen-1-one |
InChI |
InChI=1S/C28H28N2O2/c1-3-5-19-7-11-21(12-8-19)29-23-15-17-26(32)28-24(16-18-25(31)27(23)28)30-22-13-9-20(6-4-2)10-14-22/h7-18,29,32H,3-6H2,1-2H3 |
InChI-Schlüssel |
IAPYQQDSMBTHPD-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)NC2=C3C(=O)C=CC(=NC4=CC=C(C=C4)CCC)C3=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4,4-Dimethyl-1-(phenylsulfanyl)pent-2-yn-1-yl]aniline](/img/structure/B14361076.png)

![Ethyl [3-chloro-4-(4-nitrobenzoyl)phenoxy]acetate](/img/structure/B14361084.png)








